molecular formula C23H15ClN6O B12210298 3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

Cat. No.: B12210298
M. Wt: 426.9 g/mol
InChI Key: IZRJAAGAKADBQE-UHFFFAOYSA-N
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Description

The compound 3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is a complex organic molecule that belongs to the class of pyrazolo-triazolo-pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the 5-chloro-2-methylphenyl group: This step often involves a substitution reaction where a suitable leaving group on the core structure is replaced by the 5-chloro-2-methylphenyl group.

    Attachment of the naphthalen-2-ol moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

Scientific Research Applications

3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biology: Used in studies to understand its interaction with biological macromolecules like proteins and DNA.

    Pharmacology: Explored for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-amine
  • 3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-carboxylic acid

Uniqueness

The uniqueness of 3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol lies in its specific structural features, such as the presence of the naphthalen-2-ol moiety, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H15ClN6O

Molecular Weight

426.9 g/mol

IUPAC Name

3-[10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol

InChI

InChI=1S/C23H15ClN6O/c1-13-6-7-16(24)10-19(13)30-22-18(11-26-30)23-27-21(28-29(23)12-25-22)17-8-14-4-2-3-5-15(14)9-20(17)31/h2-12,31H,1H3

InChI Key

IZRJAAGAKADBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC6=CC=CC=C6C=C5O

Origin of Product

United States

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